1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Overview
Description
1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C6H4F5N3O and its molecular weight is 229.11 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide are carbon-centered radical intermediates . The trifluoromethyl and difluoromethyl groups play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The compound interacts with its targets through a process known as trifluoromethylation and difluoromethylation . This involves the addition of a trifluoromethyl or difluoromethyl group to carbon-centered radical intermediates .
Biochemical Pathways
The affected pathways involve the trifluoromethylation and difluoromethylation of carbon-centered radical intermediates . The downstream effects include the creation of various biologically and pharmacologically active ingredients .
Pharmacokinetics
The compound’s interaction with carbon-centered radical intermediates suggests that it may be metabolized through similar pathways .
Result of Action
The molecular and cellular effects of the compound’s action involve the creation of diverse attractive symmetric gem-difluoroalkene substituted products . This is achieved through a double allylic defluorinative alkylation reaction of 1,1-bisnucleophiles with (trifluoromethyl)alkenes .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the reactive difluoromethyl anion can be tamed, enabling diverse functional group transformations . This suggests that the compound’s action may be influenced by factors such as pH, temperature, and the presence of other chemical species .
Biochemical Analysis
Biochemical Properties
1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide plays a significant role in biochemical reactions, particularly those involving radical processes. The compound interacts with various enzymes and proteins, often through radical mechanisms. For instance, it has been observed to participate in difluoromethylation and trifluoromethylation reactions, which are crucial for the functionalization of fluorine-containing heterocycles . These interactions can lead to the formation of biologically active compounds, making this compound a valuable tool in medicinal chemistry and drug development.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of various signaling molecules and transcription factors, leading to changes in gene expression patterns . Additionally, the compound’s impact on cellular metabolism can result in altered metabolic flux and changes in metabolite levels, which can have downstream effects on cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby altering the flow of metabolites . Additionally, the compound’s ability to induce radical reactions can lead to the formation of new chemical bonds, further influencing biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including changes in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, toxic or adverse effects can be observed, including cellular damage and impaired organ function . It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound’s presence can influence metabolic flux, leading to changes in the levels of specific metabolites . These interactions can have significant implications for cellular metabolism and overall biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function . Understanding the mechanisms of transport and distribution is essential for optimizing the compound’s therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in biochemical processes.
Properties
IUPAC Name |
2-(difluoromethyl)-5-(trifluoromethyl)pyrazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F5N3O/c7-5(8)14-2(4(12)15)1-3(13-14)6(9,10)11/h1,5H,(H2,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGIGVCTTUYZDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)C(F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.